molecular formula C19H22ClN3O4S B2798297 N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251547-43-9

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2798297
CAS No.: 1251547-43-9
M. Wt: 423.91
InChI Key: LLKXYEGHSJMKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure incorporating an acetamide backbone linked to a 2-oxo-dihydropyridine ring and a 4-methylpiperidin-1-yl sulfonyl group. Compounds with similar structural motifs, such as acetamide-linked heterocycles, are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . The presence of the sulfonyl group can enhance membrane permeability and influence interactions with biological targets. Researchers are exploring this compound primarily within chemical biology and drug discovery contexts. Its potential applications include serving as a building block in organic synthesis, a candidate in high-throughput screening assays to identify new therapeutic leads, or a tool compound for studying enzyme inhibition. The precise mechanism of action is area-specific and remains a key subject of ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-14-7-10-23(11-8-14)28(26,27)17-6-3-9-22(19(17)25)13-18(24)21-16-5-2-4-15(20)12-16/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKXYEGHSJMKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Synthesis of the piperidinylsulfonyl intermediate:

    Coupling of intermediates: The chlorophenyl and piperidinylsulfonyl intermediates are coupled under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (ChemDiv ID: P158-1058): Structural Difference: The 3-chlorophenyl group is replaced by 4-methoxyphenyl. This substitution may alter binding affinity to hydrophobic pockets in target proteins .
  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Structural Difference: Contains a thiazolidine-2,4-dione core instead of the dihydropyridinone-sulfonylpiperidine system. The dihydropyridinone-sulfonylpiperidine scaffold may offer different steric or electronic interactions for iNOS binding compared to thiazolidinediones .

Pyridine-Containing Analogues Targeting Enzymes

  • 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2): Structural Difference: Simpler acetamide-pyridine structure lacking the sulfonyl-piperidine-dihydropyridinone core. Bioactivity: Binds to SARS-CoV-2 main protease (Mᵖʳᵒ) with a binding affinity of <−22 kcal/mol. The pyridine ring interacts with HIS163, while the chlorophenyl group may occupy hydrophobic subsites.
  • N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide: Structural Difference: Benzothiazole replaces the dihydropyridinone-sulfonylpiperidine system. Impact: Benzothiazole’s planar aromatic system may enhance π-π stacking with target proteins, but the lack of a sulfonyl group could reduce hydrogen-bonding capacity compared to the target compound .

Heterocyclic Analogues with Varied Cores

  • 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (Compound 15): Structural Difference: 2-Oxoindoline core replaces the dihydropyridinone system.

Comparative Data Table

Compound Name / ID Molecular Formula Key Structural Features Bioactivity (IC₅₀ / Binding Affinity) Reference
N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₁₉H₂₁ClN₃O₄S 3-Chlorophenyl, sulfonyl-piperidine-dihydropyridinone Not reported (structural focus)
P158-1058 (4-methoxyphenyl analogue) C₂₀H₂₅N₃O₅S 4-Methoxyphenyl, sulfonyl-piperidine-dihydropyridinone Not reported
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide C₂₁H₂₀ClN₂O₅S Thiazolidinedione core, 3-chlorophenyl iNOS inhibition: IC₅₀ = 45.6 µM
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) C₁₄H₁₃ClN₂O Chlorophenyl-acetamide-pyridine Mᵖʳᵒ binding: <−22 kcal/mol
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C₁₇H₁₅ClN₂O₂S Benzothiazole, 3-chlorophenyl Not reported

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridine with N-(3-chlorophenyl)acetamide precursors, analogous to methods in using T3P (propanephosphonic acid anhydride) and DMF .
  • Biological Potential: The sulfonyl-piperidine group may enhance hydrogen-bonding interactions with protease active sites (e.g., Mᵖʳᵒ), while the chlorophenyl group provides hydrophobic anchoring.

Biological Activity

N-(3-chlorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C18H27ClN4O3S
  • Molecular Weight: 396.94 g/mol
  • IUPAC Name: this compound

This structure includes a piperidine moiety, known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 0.63 µM against urease, indicating strong enzyme inhibition potential .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's. In a related study, various synthesized compounds exhibited strong AChE inhibitory activity with IC50 values significantly lower than the standard thiourea . The following table summarizes the enzyme inhibition data:

Compound IDAChE IC50 (µM)Urease IC50 (µM)
7l2.14 ± 0.00321.25 ± 0.15
7m0.63 ± 0.00120.00 ± 0.10
7n2.17 ± 0.00619.50 ± 0.12
7o1.13 ± 0.00318.75 ± 0.14
7p1.21 ± 0.00522.00 ± 0.11

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing piperidine and sulfonamide functionalities have been well-documented . These compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress, making them candidates for treating inflammatory diseases.

Anticancer Potential

Emerging research indicates that derivatives of this compound may possess anticancer properties. A study screening a drug library on multicellular spheroids identified several compounds with significant anticancer activity, suggesting that structural modifications can enhance efficacy against various cancer cell lines .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A synthesized series of compounds were tested against multiple bacterial strains, revealing that those with the piperidine moiety had enhanced antibacterial effects compared to controls .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of similar compounds, demonstrating their potential in treating conditions related to high urease levels in the body .
  • Anticancer Screening : Research conducted on multicellular spheroids highlighted the ability of certain derivatives to induce apoptosis in cancer cells, showcasing their potential as novel anticancer agents .

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

Answer: The synthesis typically involves multi-step routes, including:

  • Step 1: Formation of the oxadiazole or dihydropyridinone core via cyclization reactions under controlled temperatures (60–100°C) and solvents like DMF or acetonitrile .
  • Step 2: Sulfonylation of the piperidine moiety using reagents like 4-methylpiperidine-1-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts such as HOBt/EDCI .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)Reference
1NaH, DMF, 12hDMF80°C65–75
2K₂CO₃, DCM, 24hDCMRT50–60
3EDCI, HOBt, DMFDMF0–5°C70–80

Q. Which analytical techniques are critical for confirming the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amide groups (δ 2.5–3.5 ppm). Multiplicity analysis confirms substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Peaks at 1680–1720 cm⁻¹ confirm C=O stretches in the acetamide and dihydropyridinone moieties .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides precise bond lengths and angles. For example:

  • Crystal System: Monoclinic (P2₁/c) with unit cell parameters:
    • a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • Key Interactions: Hydrogen bonds between the sulfonyl group and adjacent amide protons stabilize the lattice (distance: 2.89 Å) .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
Z8
R Factor0.050

Q. How does structure-activity relationship (SAR) analysis guide biological studies?

Answer:

  • Core Modifications: Replacing the 4-methylpiperidinyl group with bulkier substituents (e.g., 4-methoxybenzyl) reduces solubility but enhances receptor binding affinity .
  • Electron-Withdrawing Groups: The 3-chlorophenyl moiety increases metabolic stability compared to fluoro or methoxy analogs .
  • Bioactivity Data: In vitro assays (e.g., kinase inhibition) show IC₅₀ values < 1 µM, correlating with the sulfonyl group’s electronegativity .

Q. How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
  • Dose-Response Curves: Generate IC₅₀/EC₅₀ values across ≥3 independent experiments to assess reproducibility .
  • Computational Validation: Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies due to crystal structure flexibility .

Q. What reaction mechanisms govern the compound’s chemical transformations?

Answer:

  • Sulfonylation: Nucleophilic attack by the piperidine nitrogen on the sulfonyl chloride, followed by HCl elimination .
  • Oxidation: The dihydropyridinone ring undergoes oxidation to pyridinone derivatives under acidic conditions (H₂O₂, H₂SO₄) .
  • Substitution Reactions: Electrophilic aromatic substitution at the chlorophenyl group requires Lewis acid catalysts (e.g., FeCl₃) .

Q. Methodological Notes

  • For crystallography, prioritize SHELX-refined structures ().
  • Cross-validate synthetic yields with TLC/HPLC purity checks (≥95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.